methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate
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Overview
Description
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromene core with a dihydroisoquinoline moiety, making it a subject of study for its potential biological and pharmacological properties.
Mechanism of Action
Target of Action
The compound, also known as “methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate”, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
The structural–activity relationship (SAR) and their mechanism of action have been studied extensively .
Biochemical Pathways
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the biological potential of thiq analogs, which this compound is a part of, has garnered a lot of attention in the scientific community .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate typically involves multiple steps. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient generation of the desired cyclization products in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate solvents, and employing purification methods such as column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-oxo-2H-chromene-6-carboxylate has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Medicine: The compound’s pharmacological properties are of interest for developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and chromene-based molecules. Examples include:
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets methyl 2-oxo-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromene-6-carboxylate apart is its unique combination of a chromene core with a dihydroisoquinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-oxochromene-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-26-19(22)14-6-7-17-16(10-14)11-18(20(23)27-17)28(24,25)21-9-8-13-4-2-3-5-15(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYFXKFIVFSSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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